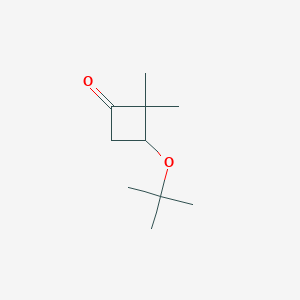

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one” likely belongs to the class of organic compounds known as cyclobutanones . Cyclobutanones are compounds containing a cyclobutane ring which bears a ketone .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using controlled ring-opening polymerization . This involves the use of primary amine initiators to produce the corresponding polyglycine with molecular weights of 5.6–59 kg mol−1 .Wissenschaftliche Forschungsanwendungen

Oxidative Rearrangement in Cyclobutane Series : A study by Constantinescu‐Simon et al. (1976) in the journal "Chemische Berichte" discusses the oxidative rearrangement of a compound in the cyclobutane series, similar to 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one, yielding a ketone product. The reaction mechanism and chemical transformations of this ketone are explored Constantinescu‐Simon et al., 1976.

Thermochemical and Kinetic Studies of Antioxidants : In "The Journal of Organic Chemistry," Lucarini et al. (2001) investigate the homolytic reactivity of a compound structurally related to this compound, focusing on its antioxidant properties and stability in various reactions Lucarini et al., 2001.

Novel Synthesis and Biological Activity : Castelino et al. (2014) in "European Journal of Medicinal Chemistry" describe the synthesis of novel compounds containing a structure similar to this compound. These compounds exhibit mosquito-larvicidal and antibacterial activities, suggesting potential applications in medical and environmental sciences Castelino et al., 2014.

Anionic Polymerization and Crystallization Studies : Kawahara et al. (2004) in "Macromolecules" present the anionic polymerization of a silacyclobutane derivative, leading to the formation of crystalline polymers. This research shows the potential of using similar compounds in material science and polymer chemistry Kawahara et al., 2004.

Hydroxyl Group Protection : A study by Corey and Venkateswarlu (1972) in the "Journal of the American Chemical Society" discusses the development of chemical agents for protecting hydroxyl groups, using a substance related to this compound. This research is significant in synthetic chemistry, particularly in the synthesis of complex molecules like prostaglandins Corey and Venkateswarlu, 1972.

Synthesis and Chemical Properties : Fox and Ley (2003) in "Organic Syntheses" explore the synthesis and use of tert-butyl acetothioacetate, a compound structurally related to this compound, in various chemical reactions. This research contributes to our understanding of the synthesis and applications of cyclobutane derivatives Fox and Ley, 2003.

Wirkmechanismus

Target of Action

It’s known that tert-butoxide compounds often act as strong bases in chemical reactions .

Mode of Action

The compound, being a tert-butoxide, can participate in various chemical reactions. It can act as a base, accepting protons from other molecules . The tert-butoxyl radical can undergo hydrogen atom transfer (HAT) or β-scission, which are highly solvent- and temperature-dependent .

Biochemical Pathways

Tert-butoxide compounds are known to be involved in the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry . They can also participate in controlled ring-opening polymerization .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they can be readily unveiled in mild acidic conditions .

Result of Action

The result of the action of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one can vary depending on the context of its use. In synthetic organic chemistry, it can contribute to the formation of tertiary butyl esters . In polymer chemistry, it can lead to the formation of well-defined peptoid-based polyacids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the relative rates of HAT vs. β-scission are highly solvent- and temperature-dependent . Furthermore, the compound’s reactivity can be influenced by the presence of other substances in the reaction environment .

Biochemische Analyse

Biochemical Properties

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one has been found to be involved in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . It interacts with primary amine initiators in a controlled manner to produce well-defined peptoid-based polyacids . The nature of these interactions is primarily through the formation of covalent bonds during the polymerization process .

Molecular Mechanism

The molecular mechanism of this compound involves a controlled ring-opening polymerization process . It exerts its effects at the molecular level through the formation of covalent bonds with primary amine initiators, leading to the production of well-defined peptoid-based polyacids . This process is characterized by a linear increase of molecular weight with conversion and second-order polymerization kinetics .

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2,3)12-8-6-7(11)10(8,4)5/h8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQVVEVCAZALFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Methoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2945590.png)

![2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2945592.png)

![1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2945594.png)

![diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2945599.png)

![6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2945601.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2945602.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2945612.png)